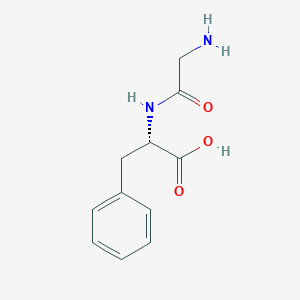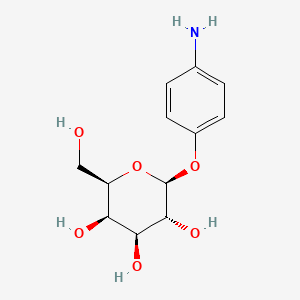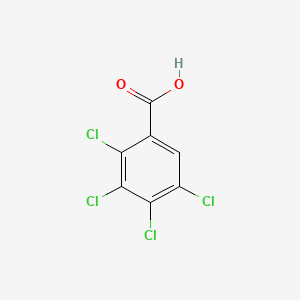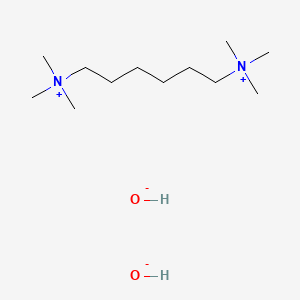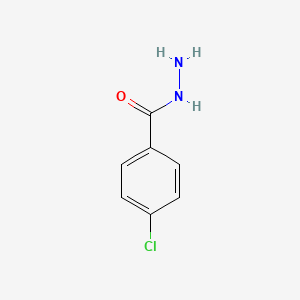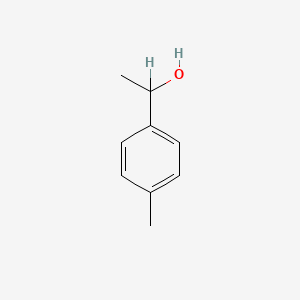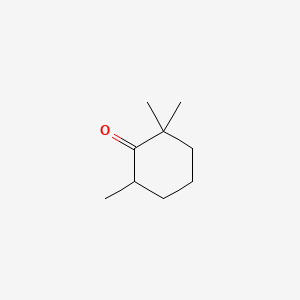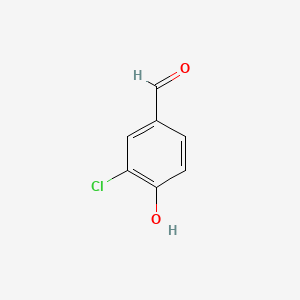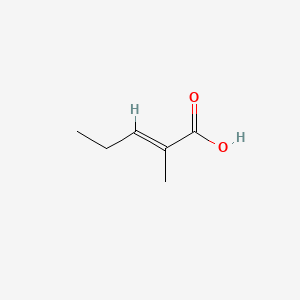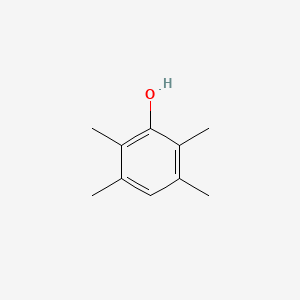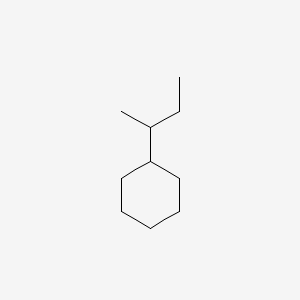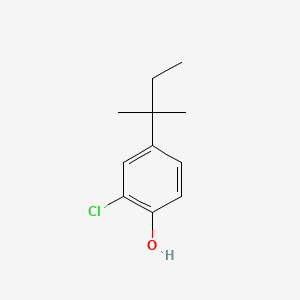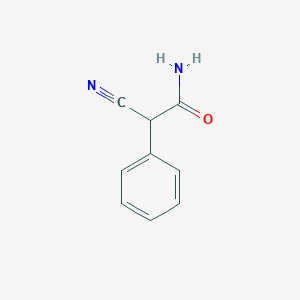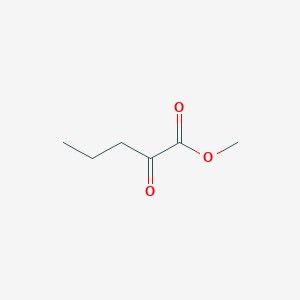
Methyl 2-oxopentanoate
Descripción general
Descripción
Methyl 2-oxopentanoate, also known as 4-Methyl-2-oxopentanoic acid, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .
The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Molecular Structure Analysis
The molecular formula of Methyl 2-oxopentanoate is C6H9O3 . It is a 2-oxo monocarboxylic acid anion that is pentanoic acid (valeric acid) substituted with a keto group at C-2 and a methyl group at C-4 .Chemical Reactions Analysis
Methyl 2-oxopentanoate is involved in various chemical reactions. For instance, it participates in the reaction RHEA:54360, where 4-methyl-2-oxopentanoate and H+ react to form 3-methylbutanal and CO2 .Aplicaciones Científicas De Investigación
Metabolism and Biochemistry
Methyl 2-oxopentanoate, also known as 4-methyl-2-oxopentanoate, has been extensively studied in the context of metabolism and biochemistry. It plays a significant role in cellular processes, particularly in pancreatic islets. The compound stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity, without significantly affecting the metabolism of endogenous nutrients by islets (Hutton, Sener, & Malaisse, 1979). This indicates its potential influence on insulin secretion and glucose metabolism, making it a subject of interest in diabetes research.
Enantiomer Analysis in Human Plasma
Research has been conducted on the determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma, which is crucial for understanding metabolic disorders such as maple syrup urine disease. A sensitive method suitable for isotope enrichment analysis was developed, demonstrating the applicability of methyl 2-oxopentanoate in diagnostic processes and the study of metabolic diseases (Schadewaldt, Wendel, & Hammen, 1996).
Influence on Protein Metabolism
Methyl 2-oxopentanoate has been shown to have specific effects on protein degradation in skeletal muscle. It can inhibit protein degradation without significantly changing protein synthesis, offering insights into muscle metabolism and potential therapeutic applications for muscle-wasting conditions (Mitch & Clark, 1984).
Environmental and Industrial Applications
Methyl 2-oxopentanoate is also relevant in environmental studies and industrial applications. For instance, its derivatives and related compounds have been studied for their potential use in membrane fabrication, indicating its utility in materials science (Hassankiadeh et al., 2015). Additionally, the physicochemical properties of Rhodiasolv®Polarclean, which contains methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, have been fundamentally studied, highlighting its promise as an alternative to hazardous solvents in chemical processes (Randová et al., 2016).
Propiedades
IUPAC Name |
methyl 2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNLVYPIKSWXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349001 | |
| Record name | Methyl 2-Oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxopentanoate | |
CAS RN |
6376-59-6 | |
| Record name | Methyl 2-Oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



